An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzaldehyde
An In-depth Technical Guide to 4-Isopropoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Isopropoxy-2-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.
Introduction and Chemical Identity
4-Isopropoxy-2-methylbenzaldehyde, with the Chemical Abstracts Service (CAS) registry number 86786-25-6 , is an organic compound featuring a benzene ring substituted with an isopropoxy group at the para-position, a methyl group at the ortho-position, and a formyl (aldehyde) group. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications.
Table 1: Chemical Identity of 4-Isopropoxy-2-methylbenzaldehyde
| Identifier | Value |
| CAS Number | 86786-25-6[1] |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 4-Isopropoxy-2-methylbenzaldehyde |
Synthesis and Purification
The synthesis of 4-Isopropoxy-2-methylbenzaldehyde can be approached through several established organic chemistry methodologies. A logical and efficient synthetic route involves the etherification of a corresponding phenol followed by formylation of the aromatic ring.
Proposed Synthesis Pathway
A plausible and commonly employed strategy for the synthesis of substituted benzaldehydes is the Williamson ether synthesis followed by a formylation reaction. This approach offers high yields and regioselectivity.
Caption: Proposed synthetic workflow for 4-Isopropoxy-2-methylbenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-established procedure for the synthesis of analogous compounds and is expected to be effective for the target molecule.
Step 1: Williamson Ether Synthesis of 4-Isopropoxy-2-methylnitrobenzene
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To a solution of 2-methyl-4-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 2-propyl bromide (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-isopropoxy-2-methylnitrobenzene.
Causality: The use of a polar aprotic solvent like acetone and a base (potassium carbonate) facilitates the SN2 reaction between the phenoxide ion and 2-propyl bromide.
Step 2: Reduction of the Nitro Group
-
Dissolve the 4-isopropoxy-2-methylnitrobenzene (1 equivalent) in ethanol.
-
Add iron powder (3 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction, neutralize with sodium bicarbonate, and filter through celite.
-
Evaporate the solvent to yield 4-isopropoxy-2-methylaniline.
Causality: The reduction of the nitro group to an amine is a crucial step to introduce a diazonium salt intermediate for the subsequent formylation.
Step 3: Formylation to 4-Isopropoxy-2-methylbenzaldehyde
-
The resulting 4-isopropoxy-2-methylaniline can be converted to the aldehyde via the Gattermann or a related formylation reaction.
-
For instance, the Sandmeyer reaction using formaldehyde followed by hydrolysis would yield the desired aldehyde.
Causality: These formylation reactions are classic methods for introducing an aldehyde group onto an aromatic ring, often proceeding through a diazonium salt intermediate.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 4-Isopropoxy-2-methylbenzaldehyde
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (singlet) around δ 9.8-10.0 ppm.[3] - Aromatic protons with distinct splitting patterns due to the substitution. - Isopropoxy group methine (septet) and methyl (doublet) signals. - Methyl group on the ring (singlet) around δ 2.3-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon signal around δ 190-195 ppm. - Aromatic carbons in the δ 110-160 ppm region. - Isopropoxy and methyl carbon signals in the aliphatic region. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹.[3] - C-H stretch of the aldehyde proton around 2820 and 2720 cm⁻¹.[3] - Aromatic C-H and C=C stretching bands. - C-O stretching for the ether linkage. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 178. - Fragmentation pattern showing loss of the isopropoxy group, methyl group, and the formyl group. |
Reactivity and Mechanistic Insights
The reactivity of 4-Isopropoxy-2-methylbenzaldehyde is governed by the interplay of the electronic effects of the isopropoxy and methyl groups and the steric hindrance imparted by the ortho-methyl group.
Caption: Factors influencing the reactivity of the aldehyde group.
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Electronic Effects: The isopropoxy group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring and the carbonyl carbon of the aldehyde. The methyl group is a weak electron-donating group through induction (+I effect). Both of these effects decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[4][5]
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Steric Effects: The methyl group at the ortho-position to the aldehyde creates significant steric hindrance.[4] This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, further reducing its reactivity in reactions like additions and condensations.
Potential Applications in Drug Development and Research
Substituted benzaldehydes are valuable building blocks in medicinal chemistry. While specific applications for 4-Isopropoxy-2-methylbenzaldehyde are not detailed in the provided search results, its structural motifs suggest potential utility in several areas:
-
Scaffold for Bioactive Molecules: The substituted benzene ring can serve as a core structure for the synthesis of more complex molecules with potential therapeutic activities. Benzaldehyde derivatives have been explored for their ability to improve the bioavailability of certain drugs.[6]
-
Intermediate in Pharmaceutical Synthesis: This compound can be a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde functionality is readily transformable into a variety of other functional groups. Related compounds are used in the synthesis of agents targeting neurological disorders.[7]
-
Fragrance and Flavoring: Many benzaldehyde derivatives possess characteristic aromas and are used in the fragrance and flavor industries.[7][8]
Safety and Handling
Based on the safety data sheets for structurally related compounds like 4-isopropoxybenzaldehyde and other substituted benzaldehydes, 4-Isopropoxy-2-methylbenzaldehyde should be handled with care.
Table 3: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[9][10] |
| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[9] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed.[9] |
| First Aid (General) | If inhaled: Remove person to fresh air.[9] If on skin: Wash with plenty of soap and water.[9] If in eyes: Rinse cautiously with water for several minutes.[9] |
| Hazards | May cause skin, eye, and respiratory irritation.[9][11] |
It is imperative to consult the specific Safety Data Sheet (SDS) for 4-Isopropoxy-2-methylbenzaldehyde upon acquisition for detailed and up-to-date safety information.
Conclusion
4-Isopropoxy-2-methylbenzaldehyde is a substituted aromatic aldehyde with distinct reactivity governed by the electronic and steric effects of its substituents. While specific experimental data for this compound is limited in the public domain, its properties and potential applications can be reliably inferred from well-understood chemical principles and data from analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand, synthesize, and potentially utilize this compound in their work.
References
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PubChem. 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Quora. What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Available from: [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Examples. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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Wikipedia. 4-Methylbenzaldehyde. Available from: [Link]
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PMC. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. National Center for Biotechnology Information. Available from: [Link]
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